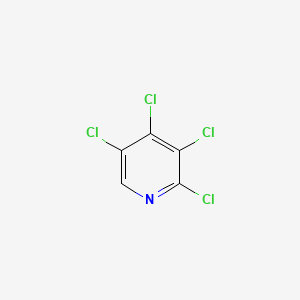

2,3,4,5-Tetrachloropyridine

Descripción

Pharmaceutical Applications

The pyridine (B92270) nucleus is a common feature in a vast number of pharmaceutical compounds. sarchemlabs.comdovepress.comrsc.org Its presence can significantly influence the pharmacological activity of a molecule. dovepress.com Pyridine derivatives are integral to drugs with a wide range of therapeutic uses, including antimicrobial, antiviral, anticancer, anti-inflammatory, and cardiovascular agents. sarchemlabs.comontosight.aitandfonline.com For example, nicotinamide (B372718) (a form of vitamin B3), nifedipine (B1678770) (a calcium channel blocker), and isoniazid (B1672263) (an antibiotic for tuberculosis) all contain the pyridine core. sarchemlabs.com The ability of the pyridine ring to improve water solubility and act as a bioisostere for other aromatic rings further enhances its utility in drug design. nih.govresearchgate.net

Agrochemical Applications

In the field of agrochemicals, pyridine derivatives are of paramount importance. numberanalytics.comlucintel.comglobalgrowthinsights.com They form the basis for many herbicides, fungicides, and insecticides, contributing to increased crop yields and food security. lucintel.comglobalgrowthinsights.comresearchgate.net The development of pyridine-based pesticides is a continuous area of research, with a focus on creating more effective and environmentally benign solutions. lucintel.comresearchgate.net An example of a successful pyridine-containing herbicide is fluazifop-butyl. nih.govjst.go.jp

Material Science Contributions

The unique electronic properties of the pyridine ring make it a valuable component in materials science. numberanalytics.comnumberanalytics.com Pyridine derivatives are utilized in the synthesis of conjugated polymers with applications in electronics and optoelectronics. numberanalytics.com They are also used in the creation of dyes, pigments, and nanoparticles. numberanalytics.comnumberanalytics.com In the realm of organic light-emitting diodes (OLEDs), pyridine-based materials have shown promise as electron transporters. rsc.org

Catalysis and Organometallic Chemistry

Pyridine and its derivatives are widely employed as ligands in organometallic chemistry and catalysis. chemscene.com Their ability to coordinate with transition metals allows for the formation of stable and reactive catalytic complexes. chemscene.comnih.gov These catalysts are used in a variety of organic reactions, enhancing their activity, selectivity, and efficiency. chemscene.comacs.org For instance, pyridine-ligated catalysts have been developed for C-H bond functionalization and olefin metathesis. nih.govacs.org

Structure

2D Structure

Propiedades

IUPAC Name |

2,3,4,5-tetrachloropyridine | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C5HCl4N/c6-2-1-10-5(9)4(8)3(2)7/h1H | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

DLOOKZXVYJHDIY-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1=C(C(=C(C(=N1)Cl)Cl)Cl)Cl | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C5HCl4N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID4041315 | |

| Record name | 2,3,4,5-Tetrachloropyridine | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID4041315 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

216.9 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

2808-86-8, 33752-16-8 | |

| Record name | 2,3,4,5-Tetrachloropyridine | |

| Source | CAS Common Chemistry | |

| URL | https://commonchemistry.cas.org/detail?cas_rn=2808-86-8 | |

| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |

| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |

| Record name | 2,3,4,5-Tetrachloropyridine | |

| Source | ChemIDplus | |

| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0002808868 | |

| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |

| Record name | Pyridine, 2,3,4,5-tetrachloro- | |

| Source | EPA Chemicals under the TSCA | |

| URL | https://www.epa.gov/chemicals-under-tsca | |

| Description | EPA Chemicals under the Toxic Substances Control Act (TSCA) collection contains information on chemicals and their regulations under TSCA, including non-confidential content from the TSCA Chemical Substance Inventory and Chemical Data Reporting. | |

| Record name | 2,3,4,5-Tetrachloropyridine | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID4041315 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

| Record name | 2,3,4,5-tetrachloropyridine | |

| Source | European Chemicals Agency (ECHA) | |

| URL | https://echa.europa.eu/substance-information/-/substanceinfo/100.018.682 | |

| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |

| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |

| Record name | Tetrachloropyridine | |

| Source | European Chemicals Agency (ECHA) | |

| URL | https://echa.europa.eu/substance-information/-/substanceinfo/100.046.955 | |

| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |

| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |

| Record name | 2,3,4,5-TETRACHLOROPYRIDINE | |

| Source | FDA Global Substance Registration System (GSRS) | |

| URL | https://gsrs.ncats.nih.gov/ginas/app/beta/substances/SIP6Y7N344 | |

| Description | The FDA Global Substance Registration System (GSRS) enables the efficient and accurate exchange of information on what substances are in regulated products. Instead of relying on names, which vary across regulatory domains, countries, and regions, the GSRS knowledge base makes it possible for substances to be defined by standardized, scientific descriptions. | |

| Explanation | Unless otherwise noted, the contents of the FDA website (www.fda.gov), both text and graphics, are not copyrighted. They are in the public domain and may be republished, reprinted and otherwise used freely by anyone without the need to obtain permission from FDA. Credit to the U.S. Food and Drug Administration as the source is appreciated but not required. | |

Advanced Synthetic Methodologies and Mechanistic Investigations for 2,3,4,5 Tetrachloropyridine

Precursor-Based Synthesis and Reaction Optimization

The primary route for synthesizing 2,3,4,5-tetrachloropyridine involves the selective removal of a chlorine atom from a more halogenated precursor. Pentachloropyridine (B147404) serves as the principal starting material for these reductive derivatizations.

Derivation from Pentachloropyridine

The conversion of pentachloropyridine to a tetrachloropyridine isomer is achieved through the regioselective reduction of a single C-Cl bond. The key challenge lies in controlling the regioselectivity of this reduction to favor the removal of the chlorine atom at the 4-position to yield the desired 2,3,4,5-isomer over other isomers, such as the more commonly produced 2,3,5,6-tetrachloropyridine (B1294921).

The reduction of pentachloropyridine using an oxidizable metal, most commonly zinc, is a well-established method for producing tetrachloropyridines. The process typically involves reacting pentachloropyridine with zinc dust in a suitable solvent system. While these reductions often favor the formation of 2,3,5,6-tetrachloropyridine, the 2,3,4,5-isomer can be obtained as a minor product under specific conditions.

Research outlined in a Canadian patent demonstrates a process where pentachloropyridine is reacted with zinc in water at elevated temperatures. While the primary product is 2,3,5,6-tetrachloropyridine with approximately 94% selectivity, the formation of a mixture of 2,3,4,5- and 2,3,4,6-tetrachloropyridine (B80340) was also reported, accounting for about 2% of the product mixture. google.com This indicates that while the 4-position is less favored for reduction compared to the 6-position, its dehalogenation is achievable.

The reaction conditions play a critical role in product distribution. For instance, processes designed to produce trichloropyridines operate under strongly alkaline conditions (pH 11-14) to prevent the over-reduction of the tetrachloropyridine intermediate. justia.comgoogle.com In contrast, methods aiming for tetrachloropyridine may be conducted in the absence of added acids or bases, relying on water as the medium at temperatures of at least 85°C. google.com

Table 1: Zinc-Mediated Reduction of Pentachloropyridine

| Reagents | Solvent/Medium | Temperature | Key Findings | Reference |

|---|---|---|---|---|

| Pentachloropyridine, Zinc | Water | >85°C | Primarily yields 2,3,5,6-tetrachloropyridine (~94% selectivity); 2,3,4,5-isomer formed as a minor byproduct (~2% selectivity). | google.com |

| Pentachloropyridine, Zinc dust | Toluene, 8N NaOH (aq) | ~79°C (reflux) | Reaction designed for producing 2,3,5-trichloropyridine (B95902), highlighting control over reduction stages. | justia.comgoogle.com |

| Pentachloropyridine, Zinc | Alkylnitriles, water, alcohols, etc. with an ammonium (B1175870) salt | Not specified | Process focused on producing 2,3,5,6-tetrachloropyridine. | google.com |

Electrochemical methods offer a high degree of control over reaction potentials, providing a potential pathway for the selective reduction of polychlorinated aromatic compounds. The regioselectivity of the C-Cl bond cleavage is influenced by factors such as the electrode material, solvent, supporting electrolyte, and the intrinsic electronic properties of the substrate.

For polychlorinated biphenyls, the ease of electrochemical reduction has been shown to follow the order ortho-Cl > para-Cl > meta-Cl, a trend confirmed through both experimental analysis and theoretical calculations. researchgate.net Applying this principle to the pyridine (B92270) ring, which has its own distinct electronic landscape, is complex. The nitrogen heteroatom significantly influences the electron distribution and the stability of potential intermediates.

While specific studies detailing the electrochemical reduction of pentachloropyridine to selectively yield this compound are not prevalent, the general mechanism involves the stepwise transfer of electrons to the pyridine ring, forming a radical anion. This intermediate then expels a chloride ion, and the resulting radical is further reduced and protonated to give the final product. The challenge lies in directing this process to selectively cleave the chlorine at the 4-position. Research into the electrochemical behavior of pyridine itself has shown that it can be reduced, and its presence can influence other electrochemical reactions, such as CO2 reduction, by adsorbing onto the electrode surface. cornell.edu This highlights the intricate role of the pyridine nucleus in electrochemical processes.

The reaction involving trichloroacetyl chloride and acrylonitrile (B1666552) is a known pathway for the de novo synthesis of certain chlorinated pyridine derivatives, rather than a method for the derivatization of pentachloropyridine. google.comgoogle.comepo.org This process builds the pyridine ring from acyclic precursors.

The synthesis begins with the addition reaction of trichloroacetyl chloride to acrylonitrile, typically catalyzed by a cuprous salt, to form 2,2,4-trichloro-4-cyanobutanoyl chloride. google.comepo.org This intermediate can then undergo cyclization in the presence of an acid like HCl. Depending on the subsequent elimination of either HCl or H₂O, the cyclized intermediate can lead to several products, including 3,5,6-trichloropyridin-2-ol or, in some cases, a mixture containing 2,3,5,6-tetrachloropyridine. google.comgoogle.com This synthetic route is not documented as a method starting from pentachloropyridine or as a viable pathway to produce this compound.

Halogenated magnesium alkyl compounds, commonly known as Grignard reagents, are powerful nucleophiles and bases in organic synthesis. libretexts.orgopenstax.org They are typically formed by reacting an alkyl or aryl halide with magnesium metal in an ether solvent. msu.edu While their most common application is the formation of new carbon-carbon bonds via reaction with electrophiles like carbonyls, they can also participate in reduction and halogen-metal exchange reactions.

In the context of deriving this compound from pentachloropyridine, a Grignard reagent could theoretically act as a reducing agent. Grignard reagents possessing a β-hydrogen, such as isopropylmagnesium chloride, are known to function as hydride donors, reducing certain substrates. The proposed mechanism would involve the nucleophilic attack of the Grignard reagent or a hydride transfer to one of the chlorinated positions of the pentachloropyridine ring, followed by the elimination of a magnesium salt and the formation of the reduced tetrachloropyridine. The regioselectivity of such a reaction would be governed by both steric and electronic factors, with the electron-deficient pyridine ring being susceptible to nucleophilic attack. However, specific documented examples of using Grignard reagents to selectively reduce pentachloropyridine to the 2,3,4,5-isomer are not prominent in the literature.

Microwave-assisted organic synthesis (MAOS) has emerged as a valuable technique for accelerating chemical reactions, often leading to higher yields, cleaner product profiles, and significantly reduced reaction times compared to conventional heating methods. nih.govmdpi.com The technique relies on the efficient heating of polar molecules and solvents through the direct interaction of the material with microwave radiation.

This methodology could be applied to the synthesis of this compound from pentachloropyridine by enhancing the efficiency of established reductive processes. For example, the zinc-mediated reduction could potentially be optimized under microwave irradiation. The rapid and uniform heating provided by microwaves could lead to shorter reaction times and potentially alter the product selectivity by influencing the kinetics of the dehalogenation at different positions on the pyridine ring. While the literature contains numerous examples of microwave-assisted synthesis of various pyridine derivatives, mdpi.commdpi.com specific reports detailing the microwave-enhanced reduction of pentachloropyridine to this compound are not widely available. Nevertheless, it represents a promising area for future reaction optimization.

Ultrasonic Irradiation for Enhanced Efficiency

Ultrasonic irradiation has emerged as a powerful tool in chemical synthesis, offering advantages such as reduced reaction times, milder conditions, and improved yields compared to conventional heating methods. nih.govresearchgate.net This technique utilizes high-frequency sound waves to induce acoustic cavitation, a phenomenon that creates, expands, and implodes microbubbles in the reaction medium. The collapse of these bubbles generates localized hot spots with extremely high temperatures and pressures, providing the activation energy for chemical reactions. researchgate.netdergipark.org.tr While specific studies on the direct synthesis of this compound using sonication are not extensively detailed in the provided context, the principles of ultrasound-assisted synthesis are broadly applicable to enhance the efficiency of various organic reactions, including the synthesis of heterocyclic compounds like substituted tetrahydropyridines and pyrimidine (B1678525) derivatives. nih.govdergipark.org.trnih.gov The application of ultrasound can lead to shorter reaction times and higher yields in the synthesis of complex molecules. nih.govnih.gov

High-Temperature Chlorination of Pyridine Derivatives

High-temperature chlorination represents a direct approach to producing highly chlorinated pyridines. However, this method often results in a mixture of isomers and requires subsequent separation. google.com

Chlorination of 3,5-Dichloro-2-trichloromethylpyridine

The chlorination of 3,5-dichloro-2-trichloromethylpyridine is a known pathway for synthesizing chlorinated pyridine derivatives. google.com This process can be influenced by catalysts and temperature to control the product distribution. For instance, reacting 3,5-dichloro-2-trichloromethylpyridine with gaseous chlorine at temperatures between 170°C and 220°C in the presence of a ferric chloride catalyst can yield mixtures rich in 3,4,5,6-tetrachloro-2-trichloromethyl pyridine. google.com Further processing of such intermediates can lead to various tetrachloropyridine isomers.

Chlorination of 2,6-Dichloropyridine (B45657)

The chlorination of 2,6-dichloropyridine is another route to obtain more highly chlorinated pyridines. google.com The reaction conditions, particularly temperature and the presence of a catalyst, play a crucial role in the selectivity of the process. Liquid-phase chlorination of 2,6-dichloropyridine in the presence of a metal halide catalyst can produce 2,3,5,6-tetrachloropyridine. google.com The reaction can also yield 2,3,6-trichloropyridine (B1294687) as an intermediate. google.com Gas-phase chlorination of 2,6-dichloropyridine at temperatures around 200°C to 500°C in the presence of a catalyst can also be employed to produce 2,3,6-trichloropyridine and 2,3,5,6-tetrachloropyridine. googleapis.com

Chlorination of Glutaric Acid Dinitrile

An alternative synthetic route involves the reaction of glutaric acid dinitrile with chlorine in the gaseous phase at elevated temperatures, typically between 400°C and 600°C. google.com This process, however, is not highly selective and produces a mixture of various highly chlorinated pyridines, including the symmetrical 2,3,5,6-tetrachloropyridine, which then requires separation from the other isomers. google.com

Chlorination of ε-Caprolactam or Cyclohexanone-Oxime

The chlorination of ε-caprolactam or cyclohexanone-oxime at elevated temperatures also serves as a method for producing tetrachloropyridines. google.com Similar to the chlorination of glutaric acid dinitrile, this approach leads to a mixture of highly chlorinated pyridine isomers, necessitating purification to isolate the desired 2,3,5,6-tetrachloropyridine. google.com The Beckmann rearrangement, which converts oximes to amides, is a related reaction of interest in the synthesis of caprolactam. researchgate.net

Regioselective Synthesis and Functionalization

Regioselective synthesis and functionalization are critical for creating specific isomers and derivatives of tetrachloropyridine. These methods allow for the controlled introduction of functional groups at particular positions on the pyridine ring.

One approach to regioselective functionalization involves the reaction of pentachloropyridine with various nucleophiles. For example, the reaction of pentachloropyridine with sodium phenylsulfinate can produce 4-phenylsulfonyl-2,3,5,6-tetrachloropyridine. researchgate.net The subsequent reaction of this derivative with different nucleophiles can lead to substitution at the 4-position of the pyridine ring. researchgate.net

Another strategy for regioselective synthesis involves the dechlorination of more highly chlorinated pyridines. For instance, 2,3,5-trichloropyridine can be prepared by the dechlorination of 2,3,5,6-tetrachloropyridine using zinc in the presence of an alkaline reagent and a phase transfer catalyst. google.com Similarly, 2,3,5,6-tetrachloropyridine can be synthesized by the selective dechlorination of pentachloropyridine using zinc and an ammonium salt in a suitable solvent. google.com

The generation of pyridyne intermediates offers a unique pathway for the regioselective difunctionalization of pyridines. nih.gov For example, lithiation of a substituted 3-chloropyridine (B48278) followed by treatment with a Grignard reagent can lead to a 3,4-pyridyne intermediate. The subsequent regioselective addition of the Grignard moiety and an electrophilic quench can yield various 2,3,4-trisubstituted pyridines. nih.gov

Microwave-assisted multicomponent reactions have also been employed for the regioselective synthesis of complex pyridine-fused heterocyclic systems. nih.gov These methods offer advantages such as operational simplicity, short reaction times, and good product yields. nih.gov

Table 1: Summary of Synthetic Methodologies for Chlorinated Pyridines

| Starting Material | Reagents and Conditions | Product(s) | Reference(s) |

| 3,5-Dichloro-2-trichloromethylpyridine | Gaseous chlorine, Ferric chloride catalyst, 170-220°C | 3,4,5,6-Tetrachloro-2-trichloromethyl pyridine | google.com |

| 2,6-Dichloropyridine | Chlorine, Metal halide catalyst, Liquid phase | 2,3,5,6-Tetrachloropyridine, 2,3,6-Trichloropyridine | google.com |

| 2,6-Dichloropyridine | Chlorine, Catalyst, Gas phase, 200-500°C | 2,3,6-Trichloropyridine, 2,3,5,6-Tetrachloropyridine | googleapis.com |

| Glutaric acid dinitrile | Chlorine, Gas phase, 400-600°C | Mixture of highly chlorinated pyridines | google.com |

| ε-Caprolactam or Cyclohexanone-oxime | Chlorine, Elevated temperatures | Mixture of highly chlorinated pyridines | google.com |

| Pentachloropyridine | Sodium phenylsulfinate | 4-Phenylsulfonyl-2,3,5,6-tetrachloropyridine | researchgate.net |

| 2,3,5,6-Tetrachloropyridine | Zinc, Alkaline reagent, Phase transfer catalyst | 2,3,5-Trichloropyridine | google.com |

| Pentachloropyridine | Zinc, Ammonium salt, Solvent | 2,3,5,6-Tetrachloropyridine | google.com |

| Substituted 3-chloropyridine | Lithiation, Grignard reagent, Electrophilic quench | 2,3,4-Trisubstituted pyridines | nih.gov |

Palladium-Catalyzed Cross-Coupling Reactions

Palladium-catalyzed cross-coupling reactions represent a cornerstone of modern organic synthesis, enabling the formation of carbon-carbon and carbon-heteroatom bonds with high efficiency and selectivity. libretexts.orgmdpi.com These methods, particularly the Suzuki-Miyaura reaction, have been successfully applied to polychlorinated pyridines to introduce aryl, heteroaryl, and alkyl groups, transforming them into complex, high-value molecules. researchgate.netnih.gov

The Suzuki-Miyaura reaction, which couples an organoboron reagent with an organic halide, is a powerful tool for the arylation of the this compound scaffold. nih.gov The reaction proceeds through a catalytic cycle involving a palladium(0) species. nih.gov A key advantage of this reaction is the high functional group tolerance and the use of generally stable and less toxic organoboron reagents. nih.gov

In the context of polychlorinated pyridines, the Suzuki-Miyaura reaction exhibits notable site-selectivity. Studies on the isomeric 2,3,5,6-tetrachloropyridine have shown that the chlorine atoms at the α-positions (adjacent to the nitrogen) are significantly more reactive towards palladium-catalyzed coupling than those at the β-positions. researchgate.net This enhanced reactivity is attributed to the electronic activation at the α-positions, facilitating the initial oxidative addition step of the palladium catalyst. This principle of differential reactivity allows for the sequential and controlled functionalization of the pyridine ring.

The differential reactivity of the chlorine substituents on the tetrachloropyridine ring can be exploited to achieve selective, stepwise arylations. By carefully controlling the reaction conditions, particularly the stoichiometry of the arylboronic acid, it is possible to isolate mono-, di-, tri-, or fully tetra-arylated products. researchgate.net

For instance, using one equivalent of an arylboronic acid relative to 2,3,5,6-tetrachloropyridine has been shown to yield the 2-aryl-3,5,6-trichloropyridine selectively. researchgate.net Increasing the amount to two equivalents leads to the formation of the 2,6-diaryl-3,5-dichloropyridine. researchgate.net Achieving complete substitution to form a tetraarylpyridine requires a significant excess of the boronic acid and base, along with a suitable palladium catalyst system, such as one employing tris(dibenzylideneacetone)dipalladium(0) (B46781) [Pd₂(dba)₃]. researchgate.net This stepwise approach is invaluable for synthesizing unsymmetrically substituted pyridines by introducing different aryl groups in a controlled sequence. researchgate.netnih.gov

| Equivalents of ArB(OH)₂ | Expected Major Product (based on 2,3,5,6-TCP isomer reactivity) | Selectivity Control |

| 1.0 | Mono-arylated pyridine (at C2/C6) | High |

| 2.0 | Di-arylated pyridine (at C2 and C6) | High |

| >4.0 | Tetra-arylated pyridine | Requires forcing conditions and excess reagents |

The outcome of the Suzuki-Miyaura reaction is highly dependent on the precise stoichiometry of the catalyst, ligands, base, and the boronic acid reagent. The amount of arylboronic acid used is the primary determinant for the degree of substitution, as discussed above. researchgate.net

The catalyst loading, typically expressed in mole percent (mol %), is also a critical parameter. While a higher catalyst loading can increase the reaction rate, it also increases cost and the potential for side reactions. Optimization studies, often performed for specific substrates, aim to find the minimum catalyst loading required for efficient conversion. mdpi.com For example, in some systems, catalyst loadings as low as 0.5 mol % have proven effective under microwave irradiation. mdpi.com

The nature of the active catalytic species can also be influenced by reagent concentrations. Mechanistic studies suggest that under typical catalytic conditions, the oxidative addition step may occur from a 12-electron monoligated palladium complex, Pd(L). nih.govchemrxiv.org However, in the presence of excess phosphine (B1218219) ligand, a 14-electron diligated complex, Pd(L)₂, may become the dominant reacting species, which can alter the rate and efficiency of the catalytic cycle. nih.govchemrxiv.org Therefore, the ratio of palladium to ligand can be a subtle but important factor in controlling reactivity.

Sonogashira Reactions for Alkynylated Pyridines

The Sonogashira reaction, a palladium-catalyzed cross-coupling of a terminal alkyne with an aryl or vinyl halide, stands as a powerful tool for the formation of carbon-carbon bonds. libretexts.orgwikipedia.orgorganic-chemistry.org This methodology has been effectively applied to polychlorinated pyridines to introduce multiple alkynyl substituents, thereby creating highly conjugated systems with interesting electronic and photophysical properties.

Synthesis of Tetraalkynylpyridines

The synthesis of tetraalkynylpyridines from tetrachloropyridines represents a significant synthetic achievement, allowing for the construction of complex, star-shaped molecules. While research has specifically detailed the tetra-fold Sonogashira reactions of 2,3,5,6-tetrachloropyridines, the principles are applicable to the 2,3,4,5-isomer. nih.gov The reaction typically involves a palladium catalyst, such as Pd(PPh₃)₄ or PdCl₂(PPh₃)₂, and a copper(I) co-catalyst, most commonly CuI, in the presence of a base like triethylamine (B128534) or diisopropylamine. libretexts.orgyoutube.com

The synthesis can be performed in a one-pot fashion, where all four chlorine atoms are substituted by alkyne groups. Alternatively, a stepwise approach can be employed to introduce different alkynyl groups, leading to asymmetrically substituted tetraalkynylpyridines. The reactivity of the chloro-positions can vary, often requiring elevated temperatures to achieve full substitution. For instance, the synthesis of 2,6-dialkynyl-3,5-dichloropyridines can be achieved through site-selective Sonogashira reactions, which can then undergo a subsequent two-fold Sonogashira reaction to yield the fully substituted product. nih.gov

The general reaction scheme for a tetra-fold Sonogashira reaction on a tetrachloropyridine is as follows:

C₅HCl₄N + 4 R-C≡CH --[Pd catalyst, CuI, Base]--> C₅N(C≡C-R)₄H

The reaction conditions, including the choice of catalyst, solvent, base, and temperature, are crucial for achieving high yields and preventing side reactions such as the homocoupling of the terminal alkynes (Glaser coupling). wikipedia.org

Tuning of Electronic and Photophysical Properties via Substituent Variation

A key feature of tetraalkynylpyridines is the ability to tune their electronic and photophysical properties by altering the substituents on the alkynyl groups and the pyridine ring itself. nih.gov The extensive π-conjugation in these molecules often leads to interesting UV/Vis absorption and fluorescence characteristics.

The position of absorption and emission bands, as well as the fluorescence quantum yields, can be systematically modified. For example, the introduction of electron-donating or electron-withdrawing groups on the terminal alkyne substituents can create a "push-pull" system across the pyridine core, which can significantly influence the photophysical properties. It has been observed that the presence of electron-withdrawing groups or an additional alkynyl group at the 4-position of the pyridine, coupled with donor-substituted alkynyl groups at the other positions, can lead to high fluorescence quantum yields, in some cases up to 0.6. nih.gov This tunability makes tetraalkynylpyridines promising candidates for applications in materials science, such as fluorescent dyes and organic electronics.

| Substituent Variation | Effect on Photophysical Properties | Reference |

| Electron-withdrawing group at position 4 | Potential for high fluorescence quantum yield | nih.gov |

| Donor-substituted alkynyl groups at positions 2, 3, 5, and 6 | Can contribute to a push-pull system, enhancing fluorescence | nih.gov |

| Type of alkynyl substituent | Systematic variation allows for tuning of absorption and emission bands | nih.gov |

Environmentally Benign Amination Approaches

Developing environmentally friendly synthetic methods is a paramount goal in modern chemistry. For the amination of polychlorinated pyridines, a base-promoted, selective amination using water as a solvent has been developed, offering a greener alternative to traditional methods that often rely on precious metal catalysts and organic solvents. researchgate.net

This approach has been successfully applied to challenging substrates like pyridine chlorides, demonstrating high efficiency and selectivity. The reaction can be performed using a base such as sodium tert-butoxide (NaOtBu) in water at elevated temperatures. For instance, the selective mono-amination of 2,3,5,6-tetrachloropyridine has been achieved in good yield using this method. researchgate.net A proposed mechanism suggests that the base facilitates the dissociation of a formamide (B127407) source, like N,N-dimethylformamide (DMF), to generate the aminating agent, dimethylamine, in situ. researchgate.net This method avoids the use of expensive and toxic palladium catalysts and offers a more sustainable route to aminated pyridine derivatives.

| Reaction Component | Role | Benefit | Reference |

| Water | Solvent | Environmentally benign, low cost | researchgate.net |

| NaOtBu | Base | Promotes the reaction, facilitates amine generation | researchgate.net |

| DMF | Amino Source (precursor) | Inexpensive and readily available | researchgate.net |

Mechanistic Investigations of Synthetic Pathways

Understanding the mechanisms of the synthetic routes to functionalized tetrachloropyridines is crucial for optimizing reaction conditions and predicting product outcomes. The following sections explore the key mechanistic aspects of these transformations.

Nucleophilic Attack Mechanisms

The functionalization of this compound predominantly proceeds through nucleophilic aromatic substitution (SNAr). The pyridine ring is inherently electron-deficient due to the electronegativity of the nitrogen atom. This effect is significantly amplified by the presence of four electron-withdrawing chlorine atoms, making the ring highly susceptible to attack by nucleophiles.

The positions for nucleophilic attack on the pyridine ring are not equal. Attack is generally favored at the α (2- and 6-) and γ (4-) positions relative to the nitrogen atom. This is because the negative charge in the resulting Meisenheimer-type intermediate can be delocalized onto the electronegative nitrogen atom, which provides significant stabilization. lookchem.comresearchgate.net In contrast, attack at the β (3- and 5-) positions does not allow for this charge delocalization onto the nitrogen, making the corresponding intermediate less stable. lookchem.com

For this compound, the positions susceptible to nucleophilic attack are C-2 and C-4. The specific site of substitution will depend on a combination of electronic factors and the nature of the attacking nucleophile and reaction conditions. In some cases, substitution can also occur via an elimination-addition mechanism involving a highly reactive pyridyne intermediate, particularly with strong bases.

Role of Catalysts and Reaction Conditions

Catalysts and reaction conditions play a pivotal role in the selective functionalization of this compound. In Sonogashira reactions, the palladium catalyst is at the heart of the catalytic cycle, while the copper co-catalyst also plays a crucial role. libretexts.orgwikipedia.orgyoutube.com

The generally accepted mechanism for the copper-co-catalyzed Sonogashira reaction involves two interconnected catalytic cycles: a palladium cycle and a copper cycle. youtube.com

Palladium Cycle: The cycle begins with the oxidative addition of the aryl halide (in this case, a chloro-group on the pyridine ring) to a Pd(0) species. This is followed by transmetalation with a copper acetylide (formed in the copper cycle) and subsequent reductive elimination to yield the alkynylated pyridine and regenerate the Pd(0) catalyst.

Copper Cycle: The copper(I) salt reacts with the terminal alkyne in the presence of a base to form a copper acetylide intermediate. This species is more nucleophilic than the parent alkyne and readily participates in the transmetalation step with the palladium complex. youtube.com

The choice of palladium and copper catalysts, ligands, base, and solvent can significantly impact the reaction's efficiency and selectivity. For instance, the use of bulky phosphine ligands on the palladium can enhance the rate of reductive elimination. The base is not only required to deprotonate the alkyne but also to neutralize the hydrogen halide formed during the reaction. wikipedia.org

In copper-free Sonogashira reactions, the mechanism is slightly different, often requiring a stronger base to deprotonate the alkyne directly for its coordination to the palladium center. libretexts.org The reaction conditions must be carefully controlled to minimize side reactions, such as the aforementioned Glaser coupling, which is promoted by the presence of oxygen when using a copper co-catalyst. wikipedia.org

For amination reactions, as discussed in section 2.2.3, the base and solvent system itself can act as the "catalyst" by promoting the in situ generation of the nucleophile, thereby circumventing the need for a transition metal catalyst. researchgate.net The temperature is a critical parameter in these reactions, often requiring heating to overcome the activation energy for the substitution on the deactivated chloro-positions.

Intramolecular Halogen Bond Strength Analysis

A thorough analysis of the intramolecular halogen bond strength in this compound is a complex undertaking that, to date, has not been the specific subject of dedicated research publications. Halogen bonding is a noncovalent interaction where a halogen atom acts as an electrophilic species, interacting with a nucleophilic site. In the context of this compound, potential intramolecular halogen bonds could exist between one of the chlorine atoms and the nitrogen atom of the pyridine ring, or between adjacent chlorine atoms. The strength and nature of such interactions are crucial for understanding the molecule's conformation, stability, and reactivity.

The analysis of these intramolecular interactions would necessitate the use of sophisticated computational methodologies to model the electron density distribution and calculate the interaction energies. These methods provide deep insights into the subtle forces that govern molecular structure and behavior.

Theoretical Framework for Analysis

A comprehensive study would typically employ a combination of the following state-of-the-art computational techniques:

Quantum Theory of Atoms in Molecules (QTAIM): This method, developed by Richard Bader, analyzes the topology of the electron density to define atoms and the bonds between them. nih.govnih.gov The presence of a bond critical point (BCP) between two atoms is an indication of an interaction. The properties at the BCP, such as the electron density (ρ) and its Laplacian (∇²ρ), provide quantitative information about the strength and nature of the bond. For instance, in related studies of halogenated compounds, QTAIM has been used to characterize various noncovalent interactions, including halogen bonds. nih.govresearchgate.netmdpi.com

Interacting Quantum Atoms (IQA): The IQA method partitions the total energy of a molecule into intra-atomic and inter-atomic contributions. nih.govmanchester.ac.uk This allows for a detailed analysis of the different energy components (e.g., electrostatic, exchange-correlation) that contribute to the stability of an interaction. IQA has been successfully applied to study halogen bonds in various contexts, providing a nuanced understanding of their nature, which can be dominated by either electrostatic or exchange-correlation terms depending on the system. nih.govmanchester.ac.uk

Symmetry-Adapted Perturbation Theory (SAPT): SAPT is a powerful method for analyzing intermolecular and intramolecular interactions by calculating the interaction energy as a perturbation to the energy of the individual monomers (or fragments within a molecule). researchgate.netpsicode.org The total interaction energy is decomposed into physically meaningful components: electrostatics, exchange, induction, and dispersion. This decomposition is invaluable for understanding the fundamental nature of the forces at play in halogen bonding. researchgate.net

Electrostatic Potential (ESP) Calculations: The electrostatic potential on the surface of a molecule can reveal regions of positive and negative potential. Halogen atoms involved in halogen bonding often exhibit a region of positive electrostatic potential, known as a "σ-hole," along the axis of the covalent bond. tuni.fi The magnitude of this positive potential is a key indicator of the strength of the halogen bond donor. nih.gov

Illustrative Data from Related Systems

While specific data for this compound is not available, the following tables present data from computational studies on other halogenated molecules. This information illustrates the type of results that would be obtained from a detailed analysis of intramolecular halogen bond strength.

Table 1: Illustrative Interaction Energies for Halogen-Bonded Complexes

This table showcases the range of interaction energies (ΔE) calculated for different halogen-bonded complexes, demonstrating the influence of the halogen atom and the molecular environment on the bond strength.

| Halogen Bond Donor | Halogen Bond Acceptor | Interaction Energy (kJ/mol) | Computational Method |

| C/N−I | X′ (X′ = Cl, Br, I) | -4.4 to -18.7 | DFT |

| C/N−I | NPy (Py = pyridine) | -26.3 to -56.0 | DFT |

| C−X···NPy (X = Cl, Br, I) | Self-association | -5.4 to -19.6 | DFT |

| N-methylated chloropyridinium | Pyridine | ca. 34–40 | DFT |

| N-methylated bromopyridinium | Pyridine | ca. 43–51 | DFT |

| N-methylated iodopyridinium | Pyridine | ca. 57–68 | DFT |

Data is illustrative and sourced from studies on various halogenated compounds. tuni.finih.gov

Table 2: Illustrative QTAIM Parameters for Noncovalent Interactions

This table provides examples of QTAIM parameters at the bond critical point for different types of noncovalent interactions, including halogen bonds. These parameters offer a quantitative measure of the interaction's characteristics.

| Interaction Type | Electron Density (ρ) at BCP (a.u.) | Laplacian of Electron Density (∇²ρ) at BCP (a.u.) |

| Hydrogen Bond | 0.002 - 0.04 | 0.02 - 0.15 |

| Halogen Bond | 0.005 - 0.03 | 0.01 - 0.08 |

| van der Waals | < 0.01 | > 0 |

This data is generalized from typical values found in computational chemistry literature and is for illustrative purposes only.

A dedicated computational study on this compound would provide such data, allowing for a definitive characterization of its intramolecular halogen bonds. Such research would be a valuable contribution to the understanding of this compound's chemistry.

Advanced Reactivity Studies and Derivatization of 2,3,4,5 Tetrachloropyridine

Nucleophilic Substitution Reactions

The electron-withdrawing nature of the chlorine atoms and the nitrogen heteroatom in 2,3,4,5-tetrachloropyridine facilitates nucleophilic aromatic substitution (SNAr) reactions. These reactions proceed via a two-step addition-elimination mechanism, where a nucleophile adds to the pyridine (B92270) ring to form a resonance-stabilized intermediate (a Meisenheimer-type complex), followed by the elimination of a chloride ion.

This compound is expected to react with a variety of oxygen-, nitrogen-, and sulfur-centered nucleophiles. The general reactivity pattern observed in related polyhalogenated pyridines, such as pentafluoropyridine, suggests that these reactions would proceed readily.

| Nucleophile Type | Example Nucleophile | Expected Product |

| O-Centered | Sodium Methoxide (NaOMe) | 4-Methoxy-2,3,5-trichloropyridine |

| N-Centered | Piperidine | 4-(Piperidin-1-yl)-2,3,5-trichloropyridine |

| S-Centered | Sodium Thiophenoxide (NaSPh) | 4-(Phenylthio)-2,3,5-trichloropyridine |

This table presents expected products based on the reactivity of similar polyhalogenated pyridines.

In nucleophilic aromatic substitution reactions of polyhalogenated pyridines, the position of substitution is dictated by the stability of the intermediate anionic complex. The nitrogen atom in the pyridine ring strongly activates the ortho (C2/C6) and para (C4) positions towards nucleophilic attack by stabilizing the negative charge of the intermediate through resonance.

For this compound, the C4 position (para to the nitrogen) is the most activated site for nucleophilic attack. This is because the negative charge in the intermediate can be delocalized onto the electronegative nitrogen atom. The C2 position (ortho to the nitrogen) is the second most likely site of attack. The C3 and C5 positions are significantly less reactive. Therefore, monosubstitution reactions with various nucleophiles are expected to yield predominantly the 4-substituted product. This regioselectivity has been well-documented for analogous compounds like pentafluoropyridine, where nucleophilic attack occurs almost exclusively at the para position. nih.gov

The Hard and Soft Acids and Bases (HSAB) principle can be a useful tool for qualitatively predicting the reactivity of different nucleophiles with the electrophilic centers of the this compound ring. elsevierpure.comprepchem.com The carbon atoms of the pyridine ring, being part of an aromatic system and bonded to electronegative chlorine atoms, can be considered as soft to borderline electrophilic centers.

Hard nucleophiles (e.g., alkoxides, primary amines) have a high charge density and are less polarizable. They tend to react faster with hard electrophiles.

Soft nucleophiles (e.g., thiolates, iodide ions) have a lower charge density and are more polarizable, preferring to react with soft electrophiles.

According to the HSAB principle, softer nucleophiles like thiolates would be expected to react readily with the softer carbon centers of the tetrachloropyridine ring. Harder nucleophiles like alkoxides will also react, but the interaction is more governed by electrostatic factors. The HSAB principle helps in understanding the relative rates and selectivities of different nucleophiles towards the polychlorinated pyridine core.

While specific examples starting from this compound are not extensively documented, the synthesis of thieno[2,3-b]pyridines often involves the reaction of a substituted pyridine with a sulfur-containing nucleophile, followed by cyclization. For instance, 2-chloronicotinonitriles can react with thioglycolic acid derivatives to form the thieno[2,3-b]pyridine (B153569) skeleton. By analogy, it is plausible that this compound could serve as a precursor for the synthesis of highly chlorinated thienopyridine derivatives, which are of interest in medicinal chemistry. nih.govd-nb.info

The introduction of amino groups onto the pyridine ring can be achieved through nucleophilic substitution with ammonia (B1221849) or various primary and secondary amines. Based on studies with related polychlorinated pyridines, the reaction of this compound with an amine would be expected to yield the corresponding 4-amino-2,3,5-trichloropyridine as the major product. researchgate.net The synthesis of 4-amino-3,5-dihalopyridines has been efficiently achieved via microwave-assisted nucleophilic aromatic substitution of 3,4,5-trihalopyridines, highlighting a potential route for the amination of tetrachloropyridine. researchgate.net

| Amine | Expected Product |

| Ammonia (NH₃) | 4-Amino-2,3,5-trichloropyridine |

| Aniline (PhNH₂) | 4-(Phenylamino)-2,3,5-trichloropyridine |

| Morpholine | 4-(Morpholino)-2,3,5-trichloropyridine |

This table presents expected products based on the reactivity of similar polychlorinated pyridines.

Reaction with O-, N-, and S-Centered Nucleophiles

Oxidation and Reduction Reactions

The reactivity of this compound is not limited to substitution reactions. The pyridine ring can also undergo oxidation and reduction, although the high degree of chlorination can influence the reaction conditions required.

Oxidation: The oxidation of the pyridine nitrogen to an N-oxide is a common reaction for pyridine and its derivatives. However, the electron-withdrawing nature of the four chlorine atoms in this compound makes the nitrogen lone pair less available for oxidation. Therefore, stronger oxidizing agents, such as peroxy acids, would likely be required to achieve this transformation. The resulting N-oxide would be even more activated towards nucleophilic substitution.

Reduction: The chlorine substituents on the pyridine ring can be removed through reduction. A documented method for the synthesis of 2,3,5-trichloropyridine (B95902) involves the reduction of this compound. guidechem.com This can be achieved through catalytic hydrogenation or by using reducing metals in an acidic or basic medium. For example, the reaction of this compound with zinc powder in the presence of ammonium (B1175870) chloride has been shown to produce dichloropyridines. guidechem.com Another method describes the catalytic reduction using a palladium on carbon catalyst and hydrogen gas to yield 2,3,5-trichloropyridine. guidechem.com

| Reagents | Product |

| Zinc powder, Ammonium chloride, Water/Dioxane, 90-92 °C | 3,5-Dichloropyridine (major) |

| Pd/C, H₂, Pyridine, Methanol/Water, Na₂CO₃, 50 °C | 2,3,5-Trichloropyridine |

This table presents documented reduction reactions of this compound. guidechem.com

Thiol Group Oxidation to Disulfides

The oxidation of thiols to disulfides is a fundamental transformation in organic sulfur chemistry. This reaction involves the formation of a sulfur-sulfur bond between two thiol molecules, resulting in a disulfide and the release of two protons and two electrons. Generally, this process can be facilitated by mild oxidizing agents such as iodine (I₂) or bromine (Br₂). masterorganicchemistry.com The reaction proceeds through the formation of a sulfenyl iodide intermediate, which is then attacked by another thiol molecule to yield the disulfide.

While the general mechanism for thiol oxidation is well-established, specific studies detailing the oxidation of a thiol-substituted this compound to its corresponding disulfide are not extensively documented in the reviewed literature. However, based on the general reactivity of thiols, it is expected that a 2,3,4,5-tetrachloropyridinethiol would undergo oxidation to form the corresponding bis(tetrachloropyridyl) disulfide under appropriate oxidizing conditions. The high degree of chlorination on the pyridine ring may influence the reaction kinetics due to electronic effects, but the fundamental transformation is anticipated to be feasible.

The conversion of thiols to disulfides is a critical reaction in various fields, including biochemistry, where disulfide bonds play a crucial role in protein folding and stability. masterorganicchemistry.combiolmolchem.com In synthetic chemistry, disulfides are valuable intermediates for the formation of other sulfur-containing compounds.

Thiol Group Reduction to Thiolates

Thiols are known to be more acidic than their alcohol counterparts due to the weaker S-H bond compared to the O-H bond and the greater polarizability of the sulfur atom. masterorganicchemistry.com This increased acidity allows for the ready deprotonation of thiols by a suitable base to form the corresponding thiolate anion. Thiolates are highly effective nucleophiles and play a significant role in a variety of substitution and addition reactions. masterorganicchemistry.com

The reduction of a thiol group on a this compound derivative to a thiolate would involve the treatment of the tetrachloropyridinethiol with a base. The strength of the base required would depend on the pKa of the specific thiol, which is influenced by the electron-withdrawing nature of the tetrachloropyridine ring. The resulting tetrachloropyridinethiolate salt would be a potent nucleophile, capable of participating in reactions such as alkylation to form thioethers. While specific examples of the reduction of a 2,3,4,5-tetrachloropyridinethiol to its thiolate are not detailed in the available literature, the general principles of thiol chemistry suggest this would be a straightforward and expected reaction.

Cross-Coupling Chemistry

Cross-coupling reactions are powerful tools in organic synthesis for the formation of carbon-carbon and carbon-heteroatom bonds. These reactions typically employ a metal catalyst, most commonly palladium, to couple an organic halide or pseudohalide with an organometallic reagent. The high degree of chlorination in this compound presents multiple sites for potential cross-coupling, offering a versatile platform for the synthesis of complex substituted pyridines.

Suzuki Coupling

The Suzuki-Miyaura coupling reaction involves the palladium-catalyzed reaction of an organoboron compound (typically a boronic acid or ester) with an organic halide or triflate. libretexts.org While studies specifically detailing the Suzuki coupling of this compound are limited, research on the closely related 2,3,5-trichloropyridine provides valuable insights. A highly efficient palladium acetate-catalyzed ligand-free Suzuki reaction of 2,3,5-trichloropyridine with various arylboronic acids has been developed. nih.govresearchgate.net This reaction proceeds in an aqueous phase and demonstrates good yields for the synthesis of 3,5-dichloro-2-arylpyridines. nih.govresearchgate.net The reaction conditions for this transformation are summarized in the table below.

Table 1: Reaction Conditions for Suzuki Coupling of 2,3,5-Trichloropyridine with Arylboronic Acids nih.govresearchgate.net

| Parameter | Condition |

| Substrate | 2,3,5-Trichloropyridine |

| Reagent | Arylboronic acid |

| Catalyst | Palladium acetate (B1210297) (Pd(OAc)₂) |

| Base | Sodium carbonate (Na₂CO₃) |

| Solvent | Water/DMF mixture |

| Temperature | 60°C |

| Reaction Time | 12 hours |

| Atmosphere | Air |

Given the success with 2,3,5-trichloropyridine, it is plausible that this compound could also undergo selective Suzuki coupling, although the reactivity of the different chlorine atoms would need to be considered.

Heck Coupling

Sonogashira Coupling

The Sonogashira coupling is a cross-coupling reaction that forms a carbon-carbon bond between a terminal alkyne and an aryl or vinyl halide. wikipedia.orgorganic-chemistry.org This reaction is typically catalyzed by a palladium complex and a copper(I) co-catalyst in the presence of a base. wikipedia.orgorganic-chemistry.org Research on the Sonogashira coupling of the related pentachloropyridine (B147404) has demonstrated the feasibility of this transformation on highly chlorinated pyridine rings. acs.org In this study, hitherto unknown pentaalkynylpyridines were prepared in high yields by the Sonogashira cross-coupling reactions of pentachloropyridine. acs.org This suggests that this compound would also be a suitable substrate for Sonogashira coupling, allowing for the introduction of various alkyne moieties onto the pyridine ring.

Formation of Nitrene Intermediates and their Reactivity

Nitrenes are highly reactive intermediates that are the nitrogen analogs of carbenes. They are involved in a variety of synthetically useful transformations. The photolytic decomposition of azides is a common method for generating nitrene intermediates.

Research has shown that the photolytic decomposition of 4-azidotetrachloropyridine in a methylene (B1212753) chloride solution leads to the formation of a singlet tetrachloropyridyl-4-nitrene as an intermediate. researchgate.net This singlet nitrene was found to have a lifetime of 50 nanoseconds. researchgate.net The reactivity of this nitrene was investigated by its reaction with pyridine, which acts as a trap for the singlet nitrene. researchgate.net The reaction between the singlet tetrachloropyridyl-4-nitrene and pyridine results in the formation of a corresponding pyridinium (B92312) ylide, which exhibits a characteristic absorption band in the UV spectrum with a maximum at 406 nm. researchgate.net The rate constant for the reaction with pyridine was determined to be 2.67 x 10⁷ mole⁻¹·sec⁻¹. researchgate.net

It was also noted that in inert matrices at low temperatures, the photolysis of 4-azidotetrachloropyridine yields the triplet tetrachloropyridyl-4-nitrene as the sole product. researchgate.netresearchgate.net This highlights the influence of the reaction conditions on the spin state of the resulting nitrene intermediate. The formation of stable nitrenes has potential applications in materials science, particularly in the development of organic high-spin materials. nsf.gov

Table 2: Kinetic Data for Singlet Tetrachloropyridyl-4-nitrene researchgate.net

| Parameter | Value |

| Lifetime | 50 ns |

| Reaction with Pyridine (kpyr) | 2.67 x 10⁷ mole⁻¹·sec⁻¹ |

Intramolecular Cyclization Reactions

Intramolecular cyclization reactions of appropriately substituted pyridine derivatives are a powerful strategy for the synthesis of fused heterocyclic systems. These reactions can lead to the formation of a wide variety of bicyclic and polycyclic aromatic compounds with diverse biological and material properties.

While specific examples of intramolecular cyclization reactions starting directly from a derivative of this compound are not prevalent in the searched literature, the principles of heterocyclic synthesis can be applied to predict potential cyclization pathways. For instance, a tetrachloropyridine bearing a side chain with a terminal nucleophile, such as an amine or a thiol, could potentially undergo intramolecular nucleophilic aromatic substitution of one of the chlorine atoms to form a fused ring system. The regioselectivity of such a cyclization would be influenced by the position of the side chain and the relative reactivity of the chlorine atoms on the pyridine ring.

Furthermore, the introduction of functional groups via cross-coupling reactions, as discussed in Section 3.3, could provide precursors for subsequent intramolecular cyclization. For example, a Sonogashira coupling to introduce an alkyne, followed by the introduction of a nucleophilic group at an adjacent position, could set the stage for a cyclization reaction to form a thieno[2,3-b]pyridine or a related fused heterocycle. The development of efficient protocols for such cyclizations would significantly enhance the synthetic utility of this compound as a building block for complex heterocyclic molecules.

Applications in Advanced Organic Synthesis and Materials Science

Building Blocks for Complex Organic Molecules

As a polyhalogenated heterocycle, 2,3,4,5-tetrachloropyridine is a precursor for a variety of substituted pyridine (B92270) derivatives. The electron-withdrawing nature of the ring nitrogen and the chlorine atoms activates the carbon atoms of the pyridine ring towards nucleophilic attack, allowing the chlorine atoms to function as effective leaving groups. uoanbar.edu.iq

Synthesis of Polyfunctional Fluoropyridine Derivatives

The synthesis of fluorinated pyridine derivatives is an area of significant interest due to the unique properties that fluorine atoms impart to organic molecules, including altered biological activity and metabolic stability. One established method for introducing fluorine into an aromatic ring is through a halogen-exchange (Halex) reaction.

In this type of reaction, chloro-substituents on an activated aromatic ring are displaced by fluoride (B91410) ions, typically from an anhydrous metal fluoride salt like potassium fluoride. Research on related compounds has demonstrated that tetrachloropyridine derivatives can be converted to their tetrafluoro-counterparts. For instance, tetrachloropyridine-4-nitrile has been successfully converted to tetrafluoropyridine-4-nitrile using anhydrous potassium fluoride. rsc.org This transformation underscores the general feasibility of using polychlorinated pyridines, including this compound, as substrates for synthesizing polyfunctional fluoropyridines. The reaction proceeds via a nucleophilic aromatic substitution mechanism, where the fluoride ion attacks the electron-deficient ring and displaces a chloride ion.

Construction of Novel Heterocyclic and Macrocyclic Compounds

The reactivity of polychlorinated pyridines towards various nucleophiles allows for their use in constructing more complex molecular frameworks, including novel fused heterocyclic and macrocyclic compounds. mdpi.com The chlorine atoms on the this compound ring can be substituted by nitrogen, oxygen, or sulfur-based nucleophiles, which can be bifunctional, leading to cyclization reactions that form new rings.

The pyridine ring itself can serve as a scaffold, with subsequent reactions building additional cyclic structures onto it. nih.gov For example, reaction with a diamine or a dithiol could lead to the formation of diazepine (B8756704) or dithiepine rings fused to the pyridine core. While specific examples originating from this compound are not extensively detailed in the literature, the general principles of nucleophilic aromatic substitution on similar polychloroheterocycles are well-established, positioning it as a viable building block for such syntheses. sci-hub.se

Precursors for Bioactive Compounds

Chlorinated pyridines are fundamental intermediates in the agrochemical and pharmaceutical industries. nbinno.comchemimpex.com They serve as the foundational structures for a wide range of active ingredients.

Pesticides and Herbicides

While the more common isomer, 2,3,5,6-tetrachloropyridine (B1294921), is a direct precursor to the herbicide Triclopyr, this compound can also serve as a starting material for pesticidal compounds through intermediate steps. nih.gov One documented synthetic pathway involves the reductive dechlorination of this compound to produce 2,3,5-trichloropyridine (B95902). guidechem.com This trichloropyridine derivative is a known and valuable intermediate in the synthesis of various pesticides. ddvppesticide.com Further chemical modifications of 2,3,5-trichloropyridine lead to compounds with potent herbicidal or pesticidal activity. google.com

Insecticides

The utility of this compound as a precursor for insecticides follows a similar path to its use in herbicides. The key insecticide Chlorpyrifos (B1668852) is famously synthesized from the 2,3,5,6-isomer. nih.gov However, the intermediate 2,3,5-trichloropyridine, accessible from this compound, is also a critical building block. guidechem.com This intermediate can be converted into 3,5-dichloro-2-pyridinol. This pyridinol can then be reacted with phosphorochloridates or phosphorochloridothioates to create organophosphate insecticides. google.com This multi-step process demonstrates the indirect but significant role of this compound in the production of insecticidal agents. google.com

Antimicrobial and Antifungal Agents

The pyridine nucleus is a common feature in many antimicrobial and antifungal compounds. mdpi.com Derivatives of this compound can be transformed into molecules with potential therapeutic applications. The intermediate 3,5-dichloro-2-pyridinol, which can be prepared from 2,3,5-trichloropyridine, is a precursor for toxicants effective against bacterial and fungal organisms. google.com Furthermore, research into other pyridine-based structures, such as 6-alkyl-2,3,4,5-tetrahydropyridines, has shown that the pyridine scaffold is promising for developing new antifungal agents, with activity dependent on the nature of the substituents. nih.govnih.gov This suggests that derivatives originating from this compound could be valuable candidates in the search for novel antimicrobial therapies.

Data Tables

Table 1: Synthetic Utility of this compound

| Starting Material | Reagent(s) | Product | Application of Product |

| This compound | H₂, Pd/C catalyst | 2,3,5-Trichloropyridine | Intermediate for pesticides guidechem.com |

| Polychloropyridines | Anhydrous Potassium Fluoride (KF) | Polyfluoropyridines | Specialty chemicals, bioactive molecules rsc.org |

| 2,3,5-Trichloropyridine | Alkali Metal Hydroxide | 3,5-Dichloro-2-pyridinol | Intermediate for insecticides and antimicrobials google.com |

Table 2: Bioactive Compound Classes Derived from Tetrachloropyridine Intermediates

| Intermediate | Compound Class | Specific Application |

| 2,3,5-Trichloropyridine | Chlorinated Pyridine Pesticides | Herbicides, General Pesticides ddvppesticide.com |

| 3,5-Dichloro-2-pyridinol | Organophosphate Esters | Insecticides google.com |

| 3,5-Dichloro-2-pyridinol | Phosphorothioate Esters | Fungicides, Bactericides google.com |

Pharmaceuticals

While direct applications of this compound in marketed pharmaceuticals are not extensively documented, its role as a versatile intermediate in medicinal chemistry is noteworthy. The pyridine scaffold is a common structural motif in a multitude of biologically active compounds, and chlorinated pyridines, in particular, serve as key building blocks for the synthesis of various pharmaceutical agents. nih.gov

Research has indicated that derivatives of related polychlorinated pyridines exhibit significant biological activity. For instance, 3,5-dichloro-2,4-dimethoxy-6-(trichloromethyl)pyridine, which can be synthesized from the closely related 2,3,4,5-tetrachloro-6-(trichloromethyl)pyridine, has been investigated as a potential anticancer agent. fellowchemical.com This suggests that the this compound core can be chemically modified to produce compounds with potential therapeutic applications. The chlorine atoms on the pyridine ring provide reactive sites for nucleophilic substitution, allowing for the introduction of various functional groups to modulate the biological activity of the resulting molecules.

The synthesis of complex pharmaceutical molecules often involves multi-step processes where specialized intermediates are crucial. nih.gov While the isomer 2,3,5,6-tetrachloropyridine is a known intermediate in the production of certain agrochemicals, the broader utility of polychlorinated pyridines as pharmaceutical intermediates is recognized. fellowchemical.comguidechem.com The reactivity of the chlorine substituents on the this compound ring allows for its incorporation into more complex molecular architectures, potentially leading to the development of new therapeutic agents.

Table 1: Examples of Bioactive Compounds Derived from Substituted Pyridines

| Compound Class | Therapeutic Area | Role of Pyridine Moiety |

| Pyrano[3,2-c]pyridones | Anticancer | Core structural component |

| Tetrahydropyrazolopyridine derivatives | Anion Exchange Protein Inhibitors | Core structural component |

| Imidazopyridines | Various (e.g., imaging, ion detection) | Core scaffold for functionalization |

This table illustrates the broad applicability of the pyridine scaffold in medicinal chemistry, suggesting the potential for this compound as a starting material for similar bioactive molecules.

Development of Advanced Materials

The unique electronic properties of this compound, characterized by the electron-withdrawing nature of the four chlorine atoms, make it an intriguing candidate for the development of advanced materials with tailored functionalities.

Pyridine and its derivatives are fundamental ligands in coordination chemistry, capable of forming stable complexes with a wide range of transition metals. wikipedia.org These metal complexes often exhibit remarkable catalytic activity in various organic transformations. The coordination ability of the nitrogen atom in the pyridine ring, combined with the electronic effects of the substituents, plays a crucial role in determining the properties and reactivity of the resulting metal complex.

While specific examples of this compound acting as a ligand in catalytic systems are not widely reported, the broader class of substituted pyridines, particularly terpyridines, has been extensively studied. nih.govmdpi.com Terpyridine-metal complexes are known to be effective catalysts for a variety of reactions, including C-C bond formation and hydrofunctionalization. nih.govmdpi.com The stability and tunable nature of these complexes make them highly valuable in synthetic organic chemistry. The electron-deficient nature of the this compound ring could potentially modulate the electronic properties of a metal center, thereby influencing its catalytic activity. Further research into the coordination chemistry of this compound could unveil novel catalytic applications.

The incorporation of pyridine units into polymeric structures can impart unique properties to the resulting materials. For instance, conjugated polymers containing pyridine linkages have been synthesized and their photophysical and morphological properties investigated. google.com Such materials are of interest for applications in organic electronics.

Although the direct polymerization of this compound into a functional polymer has not been extensively described, its potential as a monomer or a precursor for functional monomers is considerable. The chlorine atoms can serve as handles for further functionalization or for polymerization reactions, such as cross-coupling reactions, to create conjugated polymers. The synthesis of functional polyesters and other polymers from heterocyclic monomers is a well-established field, suggesting that this compound could be a valuable addition to the toolbox of polymer chemists. researchgate.net

The development of fluorescent molecules with tunable emission properties is a vibrant area of research with applications in sensing, imaging, and materials science. The fluorescence characteristics of a molecule are intimately linked to its electronic structure, which can be fine-tuned through chemical modification.

While there is a lack of specific reports on fluorescent compounds derived directly from this compound, the principles of fluorophore design suggest its potential as a scaffold for such materials. The introduction of electron-donating and electron-accepting groups onto an aromatic core is a common strategy for creating "push-pull" fluorophores with intramolecular charge transfer (ICT) characteristics, often leading to tunable and environmentally sensitive fluorescence.

The electron-withdrawing nature of the tetrachloropyridine ring could serve as the "pull" component in such a system. By replacing one or more of the chlorine atoms with electron-donating groups through nucleophilic aromatic substitution, it would be possible to create a range of fluorescent derivatives. The photophysical properties of these derivatives would be expected to vary depending on the nature and position of the substituents. This approach has been successfully applied to other heterocyclic systems, such as imidazopyridines and pyranoindoles, to generate fluorescent probes for various applications. nih.govichemical.com

Environmental Behavior and Advanced Analytical Characterization

Environmental Fate and Transport

The environmental fate and transport of 2,3,4,5-tetrachloropyridine are governed by a combination of its physical and chemical properties and its interactions with environmental matrices such as soil, water, and air.

Persistence and Degradability

The persistence of a chemical in the environment is determined by its resistance to various degradation processes. For chlorinated organic compounds like tetrachloropyridine, biodegradation is a key transformation pathway.

In the presence of oxygen, the biodegradation of highly chlorinated compounds is often significantly slower. This compound is anticipated to be resistant to aerobic biodegradation. Studies on structurally similar compounds, such as 2,3- and 2,6-dichloropyridine (B45657), have shown very limited mineralization under aerobic soil conditions, with less than 0.1% and 3% of the available nitrogen released over 64 days, respectively nih.gov. This resistance is attributed to the high degree of chlorination, which makes the pyridine (B92270) ring less susceptible to electrophilic attack by aerobic microorganisms.

Mobility in Soil

The mobility of this compound in soil is largely dictated by its sorption characteristics. Based on its chemical structure, it is expected to have low mobility in soil. The soil organic carbon-water partition coefficient (Koc) is a key parameter used to predict the potential for a chemical to move through the soil profile. For the related isomer 2,3,5,6-tetrachloropyridine (B1294921), an estimated Koc value of 1500 suggests low mobility nih.gov. Compounds with high Koc values tend to adsorb strongly to soil organic matter, which limits their transport with water through the soil column and reduces the potential for groundwater contamination.

Table 1: Estimated Soil Mobility of Tetrachloropyridine Isomers

| Parameter | Estimated Value for 2,3,5,6-Tetrachloropyridine | Implied Mobility for this compound |

| Koc | 1500 | Low |

Volatilization from Moist Soil Surfaces

Volatilization is the process by which a substance transitions from a liquid or solid phase to a gaseous phase. For this compound, volatilization from moist soil surfaces may be a significant environmental fate process. The Henry's Law constant, which relates the concentration of a compound in the air to its concentration in water, is a key indicator of its volatilization potential. The estimated Henry's Law constant for 2,3,5,6-tetrachloropyridine is 8.5 x 10⁻³ atm-cu m/mole, which suggests a tendency to volatilize from water surfaces nih.gov. However, the rate of volatilization from soil can be attenuated by its adsorption to soil particles nih.gov. On dry soil surfaces, volatilization of this compound is expected to be negligible due to its low vapor pressure nih.gov.

Advanced Analytical Techniques for Characterization

The accurate identification and quantification of this compound in environmental samples require sophisticated analytical techniques, particularly due to the potential presence of other tetrachloropyridine isomers.

High-performance liquid chromatography (HPLC) and gas chromatography-mass spectrometry (GC-MS) are powerful tools for the analysis of chlorinated pyridines.

High-Performance Liquid Chromatography (HPLC): HPLC is a versatile technique for separating and quantifying components in a mixture. For the analysis of pyridine derivatives, various HPLC methods have been developed helixchrom.comnih.govhelixchrom.com. The separation of isomers can be challenging but can be achieved by optimizing the stationary phase, mobile phase composition, and detector settings. Chiral chromatography, a specialized HPLC technique, can be employed for the separation of enantiomers if the molecule is chiral jocpr.com.

Gas Chromatography-Mass Spectrometry (GC-MS): GC-MS is a highly sensitive and specific technique for the identification and quantification of volatile and semi-volatile organic compounds. The gas chromatograph separates the different compounds in a sample, and the mass spectrometer provides detailed information about the molecular weight and structure of each compound, allowing for the differentiation of isomers mdpi.com.

The characterization of tetrachloropyridine isomers often involves a combination of these techniques to ensure accurate and reliable results. The choice of analytical method depends on the sample matrix, the concentration of the analyte, and the specific isomers of interest.

Based on a comprehensive review of scientific literature, there is a significant lack of specific experimental data for the compound This compound corresponding to the advanced analytical techniques and solubility studies outlined in your request. The available research predominantly focuses on the isomeric compound, 2,3,5,6-Tetrachloropyridine .

Therefore, it is not possible to generate a scientifically accurate article with detailed research findings and data tables for "this compound" as per the specified outline.

Would you like to proceed with an article on 2,3,5,6-Tetrachloropyridine , for which some data on its environmental behavior and analytical characterization are available? Please advise on how you would like to proceed.

Solubility Studies in Advanced Solvents

Correlation with Density-Based Models